molecular formula C18H16Cl2N6O2 B2929318 7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1019100-12-9

7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2929318
CAS No.: 1019100-12-9
M. Wt: 419.27
InChI Key: ZSLOKDMSOOYCOL-UHFFFAOYSA-N
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Description

7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H16Cl2N6O2 and its molecular weight is 419.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : This compound can be synthesized through regioselectively thermal sigmatropic rearrangement, contributing to the field of organic synthesis and chemical transformations (Majumdar & Das, 1998).

  • Synthesis of Carboxamide Derivatives : The reaction of similar compounds with primary amines yields carboxylic acids derivatives, highlighting its potential in creating novel chemical entities with potential pharmacological applications (Deady et al., 2003).

  • Metal Complex Formation : This compound forms metal complexes that serve as models for metal-mediated base pairs, useful in nucleobase recognition and bioinorganic chemistry (Sinha et al., 2015).

Applications in Biological Systems

  • Affinity to Serotonin Receptors : Derivatives of this compound show potential as ligands for serotonin receptors, suggesting applications in neuroscience and psychopharmacology (Chłoń-Rzepa et al., 2013).

  • Potential in Neurodegenerative Diseases : Certain derivatives act as multitarget drugs for neurodegenerative diseases, showing activity at adenosine receptor subtypes and monoamine oxidases (Brunschweiger et al., 2014).

  • Antimicrobial Activity : Compounds derived from 8-Chloro-theophylline, a structurally related compound, exhibit antimicrobial properties, indicating potential in infection control and antimicrobial research (Abdul-Reda & Abdul-Ameer, 2018).

Molecular Structure and Characterization

  • Crystal Structure Analysis : Investigations into the crystal structures of similar compounds offer insights into molecular geometry and interactions, which are fundamental in material science and molecular design (Avasthi et al., 2002).

  • Synthesis of Novel Compounds : Utilizing this compound in multicomponent reactions under specific conditions has led to the synthesis of complex heterocyclic compounds, which is crucial in developing new chemical entities for various applications (Rahmani et al., 2018).

  • Medicinal Chemistry Applications : The synthesis of derivatives and the exploration of their activities in tumor models, anti-HIV-1, and antimicrobial studies indicate its significance in medicinal chemistry and drug discovery https://consensus.app/papers/synthesis-anticancer-antihiv1-activity-tricyclic-ashour/9c300d8e20405d12b4871df94726d874/?utm_source=chatgpt" target="_blank">(Schaffner-Sabba et al., 1984; Ashour et al., 2012)

Chemical Reactivity and Physical Properties

  • Chemical Reactivity Studies : Analyzing the chemical reactivity and physical properties of related pyrazolo[3,4-d]pyrimidines enhances understanding of its stability and reactivity, which is vital in synthetic chemistry (Bergmann et al., 1979).

Properties

IUPAC Name

7-[(2,4-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N6O2/c1-9-6-10(2)26(23-9)17-21-15-14(16(27)22-18(28)24(15)3)25(17)8-11-4-5-12(19)7-13(11)20/h4-7H,8H2,1-3H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLOKDMSOOYCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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